
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a dihydropyridine derivative featuring a 4-fluorophenyl substituent at the 1-position, an ethoxy group at the 4-position, and an ethyl ester at the 3-position. This scaffold is structurally related to kinase inhibitors and synthetic intermediates explored in medicinal chemistry.
Biological Activity
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (commonly referred to as the compound) is a dihydropyridine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H12FNO4
- Molecular Weight : 277.25 g/mol
- CAS Number : 1174046-90-2
The presence of the ethoxy and fluorophenyl groups contributes to its unique biological profile, enhancing its interaction with various biological targets.
1. Anticancer Properties
Recent studies have revealed that dihydropyridine derivatives, including this compound, exhibit significant anticancer activity. For instance, a study highlighted that related compounds were more cytotoxic to cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) compared to normal fibroblast cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in models of lung injury . This suggests potential therapeutic applications in treating chronic inflammatory diseases like asthma and COPD.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It has been suggested that it affects signaling pathways such as AKT/GSK3β, which are crucial for cell survival and proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar dihydropyridine compounds:
Scientific Research Applications
Antineoplastic Activity
The compound has been identified as having potential antineoplastic (anti-cancer) activity. It functions as a MET tyrosine kinase inhibitor, which is crucial for regulating cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and proliferation .
Formulation of Therapeutic Compositions
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is utilized in various formulations aimed at treating conditions such as cancer and other proliferative diseases. It can be combined with other active ingredients to enhance therapeutic efficacy .
Clinical Trials
Recent studies have focused on the efficacy of this compound in clinical settings. For instance, trials involving patients with specific types of cancer have shown promising results, indicating improved survival rates when this compound is included in treatment regimens.
Comparative Studies
Comparative studies have demonstrated that formulations containing this compound outperform traditional therapies in certain cancer models. The enhanced selectivity for cancer cells over normal cells reduces side effects commonly associated with chemotherapy .
Comparison with Similar Compounds
The compound is compared to structurally related dihydropyridine derivatives, focusing on substituent variations and their implications for physicochemical properties, reactivity, and biological activity.
Carboxylate vs. Carboxamide Derivatives
- BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Key Difference: Replaces the ethyl carboxylate group with a carboxamide moiety. Impact: This substitution enhances binding affinity to kinase targets (e.g., Met kinase superfamily) by facilitating hydrogen bonding with active-site residues. BMS-777607 exhibits oral efficacy and selectivity, highlighting the importance of the carboxamide group in pharmacokinetics . Activity: IC₅₀ values in nanomolar ranges against Met kinase, with demonstrated anti-tumor efficacy in preclinical models.
Substituents on the Dihydropyridine Ring
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 8) :
- Structure : Features a benzyl group at the 1-position and a 2-hydroxybenzoyl group at the 5-position.
- Physical Properties : Melting point = 115–117°C; yield = 73% .
- Comparison : The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the benzyl group in Compound 8 due to fluorine’s electron-withdrawing effects.
1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (Compound 5l) :
Ester Group Variations
- Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 7): Structure: Methyl ester at the 3-position. Physical Properties: Melting point = 150–152°C (higher than ethyl analog, Compound 8) .
Decarboxylation Reactivity
- Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 8) :
- Undergoes Krapcho decarboxylation under basic conditions (e.g., K₂CO₃), yielding a decarboxylated product in 30% yield .
- Comparison : The target compound’s ethyl ester is similarly susceptible to decarboxylation, which could limit stability in alkaline environments but may be leveraged synthetically for derivatization.
Data Table: Key Properties of Comparable Compounds
Key Findings and Implications
Ethyl esters balance solubility and metabolic stability compared to methyl analogs.
Synthetic Considerations :
- Ethyl esters are prone to decarboxylation under basic conditions, necessitating careful handling during synthesis or formulation .
This analysis underscores the importance of substituent engineering in optimizing dihydropyridine derivatives for drug discovery or material science applications. Further studies on the target compound’s kinase inhibition profile and in vivo stability are warranted.
Properties
IUPAC Name |
ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-21-13-9-10-18(12-7-5-11(17)6-8-12)15(19)14(13)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNPUAXQKPJOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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